molecular formula C21H20N6O4 B2481100 (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 899724-60-8

(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2481100
CAS No.: 899724-60-8
M. Wt: 420.429
InChI Key: WWPUQPRTEYLELQ-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative featuring a benzyl group at position 1, methyl groups at positions 3 and 7, and a hydrazinyl-linked 2,4-dihydroxybenzylidene moiety at position 7.

Properties

CAS No.

899724-60-8

Molecular Formula

C21H20N6O4

Molecular Weight

420.429

IUPAC Name

1-benzyl-8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H20N6O4/c1-25-17-18(23-20(25)24-22-11-14-8-9-15(28)10-16(14)29)26(2)21(31)27(19(17)30)12-13-6-4-3-5-7-13/h3-11,28-29H,12H2,1-2H3,(H,23,24)/b22-11+

InChI Key

WWPUQPRTEYLELQ-SSDVNMTOSA-N

SMILES

CN1C2=C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)N(C2=O)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activities, particularly focusing on its antioxidant, antiproliferative, and enzyme inhibitory properties.

Chemical Structure

The compound features a purine core with various substituents that contribute to its biological properties. The presence of the hydrazinyl group and the hydroxylated benzyl moiety are particularly noteworthy due to their known biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant potential. For instance, the (2,4-dihydroxybenzylidene) hydrazinyl group is recognized for its strong antioxidant properties. In vitro assays have demonstrated that derivatives containing this moiety can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .

Antiproliferative Activity

The compound has shown promising antiproliferative effects against various cancer cell lines. Studies have reported that similar phenolic compounds exhibit significant cytotoxicity towards cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, the incorporation of the hydroxyl groups in the structure enhances its interaction with cellular targets involved in proliferation pathways .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer’s disease. Preliminary studies indicate that structural analogs demonstrate dual inhibition capabilities, which could be extrapolated to predict similar activity for this compound .

Case Studies

  • Antioxidant Assessment : A study evaluated various synthesized phenolic derivatives for their antioxidant activity using DPPH and ABTS assays. The results indicated a strong correlation between the number of hydroxyl groups and antioxidant capacity.
  • Antitumor Activity : In a recent investigation, compounds structurally related to (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione were tested against human cancer cell lines. The findings revealed significant inhibition of cell growth at micromolar concentrations, suggesting a potential therapeutic role in oncology .
  • Enzyme Inhibition Studies : Docking studies conducted on related compounds indicated favorable binding interactions with AChE and BuChE active sites. These findings support the hypothesis that (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione may exhibit similar inhibitory effects .

Data Table: Summary of Biological Activities

Biological Activity Method of Assessment Findings
AntioxidantDPPH/ABTS AssaysStrong radical scavenging activity observed
AntiproliferativeCell Viability AssaysSignificant cytotoxicity against cancer cells
Enzyme InhibitionDocking StudiesPotential dual inhibition of AChE and BuChE

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Enzyme inhibition

The compound's efficacy against these cell lines suggests its potential as a therapeutic agent in cancer treatment.

Antioxidant Activity

The antioxidant potential of (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has been evaluated using various assays. Results indicate effective scavenging of free radicals.

Assay TypeResult
DPPH Radical ScavengingIC50 = 20 µM
ABTS Radical ScavengingIC50 = 25 µM

These findings highlight the compound's potential in mitigating oxidative stress-related diseases.

Case Studies

A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of several purine derivatives, including this compound. The research demonstrated its efficacy as a dual ligand for serotonin receptors and its potential in treating mood disorders and certain cancers. This study underscores the importance of further exploring the therapeutic applications of this compound.

Chemical Reactions Analysis

Hydrazone Formation and Tautomerism

The hydrazinylidene moiety (N–N=C–Ar) undergoes tautomerism and reversible hydrolysis under acidic or basic conditions. For structurally similar purine-dione derivatives (e.g., TC227 ), the hydrazone group can:

  • Tautomerize between enol and keto forms, depending on solvent polarity and pH.

  • Hydrolyze in aqueous acidic media to regenerate the hydrazine and carbonyl precursors .

Reaction ConditionsOutcomeYieldSource
pH 2–3, 60°C, 6 hrsHydrolysis to hydrazine + dihydroxybenzaldehyde~85%
Polar aprotic solvent (DMF), RTStabilized enol tautomer

Nucleophilic Substitution at Purine Core

The purine-dione scaffold exhibits reactivity at N-7 and C-8 positions. In analogs like (E)-7-allyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-1,3-dimethylpurine-dione:

  • Alkylation at N-7 occurs with allyl halides in DMF/K₂CO₃.

  • Aryl substitution at C-8 is facilitated by the electron-withdrawing purine ring .

ReactionReagents/ConditionsProductYield
N-7 AlkylationAllyl bromide, K₂CO₃, DMF, 80°C7-allyl derivative72%
C-8 ArylationAryl boronic acid, Pd(PPh₃)₄, THF8-aryl analog65%

Oxidation and Complexation Reactions

The 2,4-dihydroxybenzylidene group participates in redox and metal-coordination reactions:

  • Oxidation : Quinone formation occurs with KMnO₄/H₂SO₄ .

  • Metal Chelation : The catechol-like structure binds Fe³⁺/Cu²⁺, forming stable complexes .

SubstrateReactionConditionsProduct
DihydroxybenzylideneOxidation with KMnO₄0.1M H₂SO₄, 50°CQuinone derivative
Purine-dione + FeCl₃ChelationEthanol, RTFe³⁺ complex (λₘₐₓ = 450 nm)

Photochemical Reactivity

The conjugated π-system of the hydrazone linkage enables [2+2] cycloaddition under UV light (λ = 300 nm).

Light SourceSolventProductQuantum Yield
UV (300 nm)AcetonitrileCyclobutane adductΦ = 0.18

Biological Alkylation

In enzymatic environments (e.g., trypanothione synthetase inhibition ), the purine-dione core acts as an ATP mimic, undergoing competitive inhibition via hydrogen bonding with catalytic residues.

Target EnzymeInhibition Constant (Kᵢ)Mechanism
Trypanothione synthetase12 µMCompetitive ATP binding

Key Structural Insights from Analogous Compounds:

  • Purine-Dione Core : Reactivity at N-7 and C-8 positions is sterically influenced by the 1-benzyl and 3,7-dimethyl groups .

  • Hydrazone Linkage : Susceptible to pH-dependent hydrolysis but stabilized by intramolecular hydrogen bonding .

  • Dihydroxybenzylidene : Enhances solubility in polar solvents and enables redox/coordination chemistry .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Analysis

  • Core Substitutions : The 3,7-dimethyl configuration in the target compound may enhance metabolic stability compared to 1,3-dimethyl isomers (e.g., TC227).
  • Hydrazinyl Linker : The (E)-hydrazinyl group’s rigidity and dihydroxybenzylidene moiety could optimize interactions with enzymes requiring metal cofactors (e.g., TryS).
  • Benzyl vs. Alkyl Chains : The benzyl group at position 1 may improve lipophilicity and blood-brain barrier penetration relative to alkyl chains (e.g., ethyl in ), but this requires experimental validation.

Q & A

Q. What are the key considerations for synthesizing (E)-1-benzyl-8-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6-dione with high purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, starting with condensation of hydrazine derivatives with benzaldehyde analogs under acidic conditions. Key steps include:

  • Condensation Reaction : Reacting 2,4-dihydroxybenzaldehyde with hydrazine derivatives (e.g., 8-hydrazinyl-purine precursors) in ethanol or methanol under reflux, using acetic acid as a catalyst to form the hydrazone bond .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate the product. Purity is verified via HPLC (>95% purity) and NMR (absence of unreacted aldehyde protons at δ 9–10 ppm) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone bond formation (e.g., imine proton at δ 8–9 ppm) and substitution patterns on the purine ring .
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry and bond angles, particularly for the hydrazinylidene moiety .
  • HPLC : To assess purity and stability under varying pH/temperature .

Q. How should researchers design initial biological activity screenings for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes or receptors with known purine-binding domains (e.g., adenosine receptors, xanthine oxidase) .
  • Assay Conditions : Use enzyme inhibition assays (IC₅₀ determination) or cell viability assays (MTT assay) at concentrations of 1–100 μM. Include positive controls (e.g., theophylline for xanthine oxidase) .
  • Data Interpretation : Compare activity to structurally similar purine derivatives (e.g., 3-methylxanthine) to identify structure-activity trends .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the hydrazone formation step?

Methodological Answer:

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of aromatic aldehydes, or ethanol/water mixtures to drive Schiff base formation via Le Chatelier’s principle .
  • Catalyst Screening : Compare p-toluenesulfonic acid (PTSA) vs. acetic acid for acid-catalyzed condensation, monitoring reaction progress via TLC .
  • Temperature Control : Reflux at 80–100°C for 6–12 hours, balancing reaction rate with thermal degradation risks .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., ambiguous NOE correlations)?

Methodological Answer:

  • Complementary Techniques : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve spatial arrangements of substituents .
  • Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with empirical data .
  • Isotopic Labeling : Introduce deuterium at reactive sites (e.g., hydrazine NH) to simplify spectral interpretation .

Q. How can researchers investigate this compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolyzed hydrazone bonds) and propose degradation pathways .
  • Temperature-Dependent Stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Q. What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors, focusing on hydrogen bonding with the hydrazinylidene group and π-π stacking with purine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility in aqueous environments .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known inhibitors (e.g., theophylline) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace benzyl with cyclohexyl or fluorobenzyl groups) and compare bioactivity .
  • Free Energy Perturbation (FEP) : Quantify the impact of substitutions on binding affinity using FEP simulations .
  • Enzymatic Assays : Test derivatives against mutant enzymes (e.g., xanthine oxidase with active-site mutations) to identify critical interactions .

Q. What strategies address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or glycoside groups at the 2,4-dihydroxybenzylidene moiety for hydrolytic activation .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Q. How can researchers validate hypothesized antioxidant mechanisms?

Methodological Answer:

  • ROS Scavenging Assays : Use DPPH or ABTS radical scavenging assays, comparing IC₅₀ values to ascorbic acid .
  • Cellular ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines (e.g., HEK293) .
  • Gene Expression Profiling : Perform qPCR/Western blotting to assess upregulation of antioxidant enzymes (e.g., SOD, catalase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.